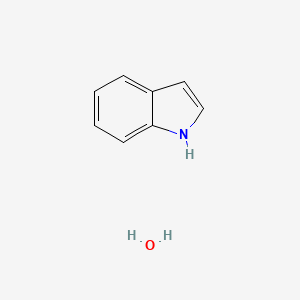
Indole oxygen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole oxygen is an organic compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is a derivative of indole where oxygen is incorporated into the structure, leading to unique chemical properties and reactivity. Indole and its derivatives are widely distributed in nature and are found in various biological systems, including plants, animals, and microorganisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indole oxygen derivatives can be achieved through various methods. One common approach involves the transition metal-catalyzed cyclization of unsaturated substrates, such as alkynes and nitrogen compounds . This method allows for the formation of indole derivatives with high efficiency and selectivity. Another approach is the oxidative dehydrogenation of indolines to indoles using transition metal/quinone complexes .
Industrial Production Methods: Industrial production of this compound derivatives often involves large-scale synthesis using well-established methods such as the Fischer indole synthesis, Bischler indole synthesis, and Madelung indole synthesis . These methods are optimized for high yield and purity, making them suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Indole oxygen derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation reactions are particularly important, as they can lead to the formation of oxindoles and other oxygenated derivatives . Reduction reactions can convert this compound derivatives back to their parent indole compounds.
Common Reagents and Conditions: Common reagents used in the oxidation of this compound derivatives include hydrogen peroxide, oxone, and other oxidizing agents . Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride. Substitution reactions can be carried out using electrophilic reagents under acidic or basic conditions.
Major Products: The major products formed from the oxidation of this compound derivatives include oxindoles and other oxygenated indole derivatives . These products have significant biological and pharmaceutical activities, making them valuable in various applications.
Applications De Recherche Scientifique
Indole oxygen derivatives have a wide range of scientific research applications. In chemistry, they are used as building blocks for the synthesis of complex organic molecules . In biology, this compound derivatives play a role in various biochemical processes, including signaling pathways and enzyme regulation . In medicine, these compounds are investigated for their potential therapeutic effects, such as anti-inflammatory, anticancer, and antiviral activities . In industry, this compound derivatives are used in the production of dyes, fragrances, and agrochemicals .
Mécanisme D'action
The mechanism of action of indole oxygen derivatives involves their interaction with specific molecular targets and pathways. For example, this compound derivatives can act as enzyme inhibitors by binding to the active site of enzymes and blocking their activity . They can also modulate signaling pathways by interacting with receptors and other signaling molecules . The specific mechanism of action depends on the structure of the this compound derivative and its target.
Comparaison Avec Des Composés Similaires
Indole oxygen derivatives can be compared with other similar compounds, such as indoles, oxindoles, and other nitrogen-containing heterocycles . While indoles are characterized by their nitrogen-containing pyrrole ring, oxindoles have an additional oxygen atom, which imparts unique chemical properties and reactivity . Compared to other nitrogen-containing heterocycles, this compound derivatives exhibit distinct biological activities and are often more versatile in their applications .
List of Similar Compounds:- Indole
- Oxindole
- Carbazole
- Benzofuran
- Benzothiophene
This compound derivatives stand out due to their unique combination of nitrogen and oxygen atoms, which allows for a wide range of chemical reactions and biological activities.
Propriétés
Numéro CAS |
160460-25-3 |
|---|---|
Formule moléculaire |
C8H9NO |
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
1H-indole;hydrate |
InChI |
InChI=1S/C8H7N.H2O/c1-2-4-8-7(3-1)5-6-9-8;/h1-6,9H;1H2 |
Clé InChI |
BQLKDRKXLYBIQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN2.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]methanimine](/img/structure/B14259724.png)
![1-[2-(3,5-Dimethylthiophen-2-yl)-4-hydroxy-3-methoxyphenyl]ethan-1-one](/img/structure/B14259737.png)
![2-[5-[5-[5-(5-Ethenylthiophen-2-yl)-3-octylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-3-octyl-5-thiophen-2-ylthiophene](/img/structure/B14259738.png)

![1-{[(2-Amino-1,3-thiazol-4-yl)(hydroxyimino)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14259749.png)
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine](/img/structure/B14259770.png)
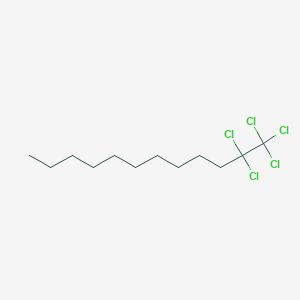
![Ethanol, 2-[1-(2-nitrophenyl)ethoxy]-](/img/structure/B14259781.png)
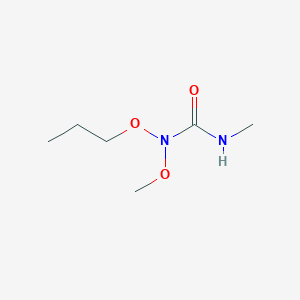
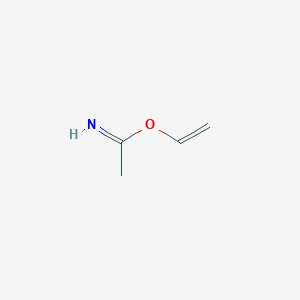
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylmethylene)]dipyridine](/img/structure/B14259801.png)
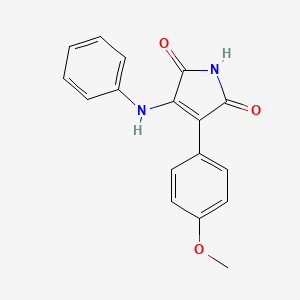
![4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14259808.png)

